molecular formula C13H9FN2O3 B2369342 N-(2-fluoro-5-nitrophenyl)benzamide CAS No. 144205-37-8

N-(2-fluoro-5-nitrophenyl)benzamide

Cat. No.: B2369342
CAS No.: 144205-37-8
M. Wt: 260.224
InChI Key: BHZRTFDAJFZYBG-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-nitrophenyl)benzamide is an organic compound with the molecular formula C13H9FN2O3. It is a derivative of benzamide, where the benzamide moiety is substituted with a 2-fluoro-5-nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-nitrophenyl)benzamide typically involves the reaction of 2-fluoro-5-nitroaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-nitrophenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-fluoro-5-nitrophenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the fluoro and nitro groups can influence the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-5-nitrophenyl)benzamide
  • N-(2-bromo-5-nitrophenyl)benzamide
  • N-(2-iodo-5-nitrophenyl)benzamide

Uniqueness

N-(2-fluoro-5-nitrophenyl)benzamide is unique due to the presence of the fluoro group, which can significantly affect its chemical reactivity and biological activity compared to its chloro, bromo, and iodo analogs. The fluoro group is known for its ability to enhance the metabolic stability and binding affinity of pharmaceutical compounds .

Properties

IUPAC Name

N-(2-fluoro-5-nitrophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O3/c14-11-7-6-10(16(18)19)8-12(11)15-13(17)9-4-2-1-3-5-9/h1-8H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZRTFDAJFZYBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Triethylamine (5.85 ml) was added to a an ice-cooled solution of 2-fluoro-5-nitroaniline (3.9 g) in dry methylene chloride under an argon atmosphere. Benzoyl chloride (4.18 ml) was added gradually. The resulting mixture was stirred at ambient temperature for 18 hours. The reaction mixture was partitioned between water and methylene chloride, the organic phase was washed with saturated aqueous sodium bicarbonate solution and brine, dried over magnesium sulphate, filtered and evaporated to dryness to give a sticky solid. Trituration with hot isohexane and diethyl ether gave N-(2-fluoro-5-nitrophenyl)benzamide as a solid (3.2 g, 49%); NMR (CDCl3) 7.26 (dd, 1H), 7.6 (m, 3H), 7.91 (d, 2H), 8.03 (m, 1H), 8.15 (broad s, 1H), 9.48 (dd, 1H); m/s: M+H+ 261.
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3.9 g
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